BMS-986158 is a potent, orally bioavailable, and selective small molecule inhibitor of the BET family of proteins. [ [], [], [], [], []] It exhibits anti-tumor activity across various cancer cell lines and patient-derived xenograft (PDX) models. [ [], []] BMS-986158 functions by binding to the acetyl-lysine binding site of BET proteins, disrupting their interaction with acetylated histones, ultimately affecting gene transcription. [ [], []]
BMS-986158 is a small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins, specifically designed to modulate epigenetic regulation in cancer therapy. BET proteins, including BRD4, play crucial roles in transcriptional regulation by recognizing acetylated lysine residues on histones, thereby influencing gene expression associated with oncogenesis. BMS-986158 has been explored for its potential in treating various advanced solid tumors, particularly in combination with other therapies like nivolumab.
BMS-986158 is classified as a BET inhibitor and was developed by Bristol-Myers Squibb. Its primary mechanism involves the inhibition of the interaction between BET proteins and acetylated histones, thereby disrupting the transcriptional machinery necessary for tumor growth. The compound has undergone clinical trials to evaluate its safety and efficacy in patients with advanced malignancies.
The synthesis of BMS-986158 involves several key steps, focusing on the incorporation of a triazole-containing carboline structure. Notably, the synthesis utilizes techniques such as:
BMS-986158 features a complex molecular structure characterized by:
The compound's structural integrity is crucial for its interaction with bromodomains, particularly through specific hydrogen bonding networks that stabilize its binding to target proteins .
BMS-986158 undergoes various metabolic reactions primarily mediated by cytochrome P450 enzymes. Key reactions include:
These metabolic pathways are critical for understanding drug interactions and optimizing dosing regimens in clinical settings.
BMS-986158 functions by competitively inhibiting the binding of acetylated lysines to BET proteins. Upon binding, it disrupts the recruitment of transcriptional co-factors necessary for gene expression linked to tumor proliferation. This mechanism leads to:
BMS-986158 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies and dosing regimens during clinical trials .
BMS-986158 is primarily investigated for its applications in oncology as a therapeutic agent targeting various solid tumors. Its role as a BET inhibitor positions it within a promising class of epigenetic therapies aimed at:
Clinical trials are ongoing to further elucidate its safety profile and therapeutic potential across different cancer types .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: